1,3-Dimethylimidazolium-2-carboxylate

Catalog No.
S638544
CAS No.
536755-29-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylimidazolium-2-carboxylate

CAS Number

536755-29-0

Product Name

1,3-Dimethylimidazolium-2-carboxylate

IUPAC Name

1,3-dimethylimidazol-1-ium-2-carboxylate

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3

InChI Key

HESZXGSSISDCNI-UHFFFAOYSA-N

SMILES

CN1C=C[N+](=C1C(=O)[O-])C

Synonyms

1,3-dimethylimidazolium-2-carboxylate

Canonical SMILES

CN1C=C[N+](=C1C(=O)[O-])C

Unexpected Formation and Structure:

Research has shown that 1,3-dimethylimidazolium-2-carboxylate can form unexpectedly during reactions aimed at producing a different product. A study published in the journal Chemical Communications describes how this compound arose instead of the anticipated 1,3-dimethylimidazolium methyl carbonate during the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate []. The study also details the crystal structure of this zwitterionic species [].

Potential Applications:

While the specific research applications of 1,3-dimethylimidazolium-2-carboxylate are not yet extensively explored, its properties suggest potential uses. Due to its structure, it belongs to a class of compounds called ionic liquids. Ionic liquids are known for their unique properties, such as high thermal stability and tunable polarity. These characteristics make them attractive candidates for various scientific applications, including:

  • Catalysis: Ionic liquids can act as catalysts for various chemical reactions. The specific catalytic properties of 1,3-dimethylimidazolium-2-carboxylate would require further investigation.
  • Solvents: Ionic liquids are often used as solvents due to their ability to dissolve a wide range of materials. The suitability of 1,3-dimethylimidazolium-2-carboxylate as a solvent would depend on its specific properties, such as polarity and viscosity.

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound characterized by its unique ionic structure, which consists of a positively charged imidazolium cation and a negatively charged carboxylate anion. This compound is notable for its formation during the reaction of 1-methylimidazole with dimethyl carbonate, where it unexpectedly replaces the anticipated product, 1,3-dimethylimidazolium methyl carbonate. The crystal structure of 1,3-dimethylimidazolium-2-carboxylate reveals pi-stacked rings and two-dimensional sheets formed through hydrogen bonding between the imidazolium hydrogens and the carboxylate group, contributing to its stability and unique properties .

The mechanism of action of DiMeIm-2-COO depends on the specific application. As a catalyst, it may activate substrates through hydrogen bonding or Lewis acid-base interactions. In some cases, it might form reaction intermediates that facilitate specific reaction pathways []. However, further research is needed to elucidate the detailed mechanisms for various applications.

The synthesis of 1,3-dimethylimidazolium-2-carboxylate typically involves the reaction of 1,3-dimethylimidazole with a carboxylic acid. A representative reaction can be illustrated as follows:

(CH3)2C3H3N+HCOOH(CH3)2C3H3N(2)CH=O+H2O(CH_3)_2C_3H_3N+HCOOH\rightarrow (CH_3)_2C_3H_3N(2)-CH=O+H_2O

Here, 1,3-dimethylimidazole reacts with formic acid to produce the corresponding carboxylate salt and water. Additionally, this compound has been shown to react with dimethyl carbonate at elevated temperatures, leading to new functionalized derivatives .

The primary synthesis method for 1,3-dimethylimidazolium-2-carboxylate involves the direct reaction between 1,3-dimethylimidazole and a variety of carboxylic acids. This method can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity. For example, using formic acid or acetic acid can yield different derivatives of the compound .

1,3-Dimethylimidazolium-2-carboxylate has garnered attention for its potential applications in various fields:

  • Catalysis: It serves as an effective catalyst in organic reactions, particularly in the hydrolysis of cyclic carbonates to produce vicinal diols. Its high catalytic activity has been demonstrated with a space-time yield of 1086 h−1 .
  • Green Chemistry: As an ionic liquid, it aligns with green chemistry principles due to its low volatility and ability to be reused multiple times without significant loss of activity .
  • Solvent: It may function as a solvent for various

Several compounds share structural features or functional properties with 1,3-dimethylimidazolium-2-carboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Butyl-3-methylimidazolium-2-carboxylateIonic LiquidExhibits similar zwitterionic characteristics; used in CO2 transfer reactions .
1-Ethyl-3-methylimidazolium-2-carboxylateIonic LiquidKnown for its efficiency in catalyzing organic transformations .
1-Methyl-3-propylimidazolium-2-carboxylateIonic LiquidDisplays distinct thermal stability; often used in solvent applications .

These compounds are similar due to their imidazolium core structure but differ in their alkyl substituents and specific applications. The unique combination of properties found in 1,3-dimethylimidazolium-2-carboxylate makes it particularly interesting for catalytic applications and green chemistry initiatives.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate

Dates

Modify: 2023-08-15

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